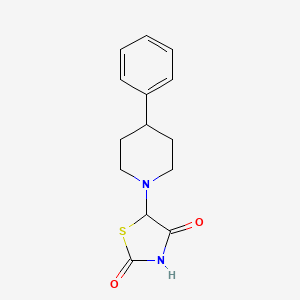
5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazolidine derivatives have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains. For instance, compounds synthesized from 1,3-thiazolidine-2,4-dione showed significant antibacterial activities against B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans (Jat et al., 2006). Similarly, another study found that thiazolidine-2,4-dione derivatives exhibited good activity against gram-positive bacteria, with certain compounds showing higher potency compared to standard antibiotics (Prakash et al., 2011).
Corrosion Inhibition
Research has also focused on the use of thiazolidinedione derivatives as corrosion inhibitors for metals. A study involving two thiazolidinedione derivatives investigated their inhibition efficiency for mild steel corrosion in hydrochloric acid solution, showing that these compounds can significantly reduce corrosion rates (Yadav et al., 2015).
Anticancer Activities
Several thiazolidine-based compounds have been synthesized and assessed for their anticancer potential. For example, a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds exhibiting significant cytotoxic effects against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Synthesis Methodologies
The development of efficient synthesis methods for thiazolidine derivatives is a key area of research, given their potential applications. Studies have described various protocols for synthesizing thiazolidine-2,4-dione derivatives with potential pharmacological activities, including antimicrobial and anticancer properties. For instance, an efficient protocol for synthesizing a series of new thiazolopyrimidine derivatives through L-proline-catalyzed reactions was developed, highlighting the versatility of thiazolidine derivatives in drug discovery (Sukanya et al., 2022).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular function
Biochemical Pathways
Piperidine derivatives have been shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. It’s important to note that factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and efficacy of a compound .
Safety and Hazards
While specific safety and hazard information for “5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione” is not available, it’s important to handle all chemicals with care. For example, 4-Phenylpiperidine should be avoided in patients with impaired renal function due to the risk of normeperidine accumulation, resulting in seizures .
Propiedades
IUPAC Name |
5-(4-phenylpiperidin-1-yl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-12-13(19-14(18)15-12)16-8-6-11(7-9-16)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKIFWQYYLIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

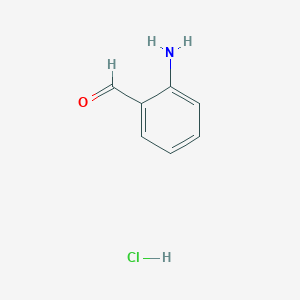
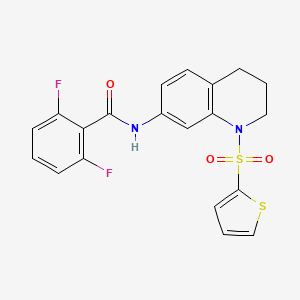
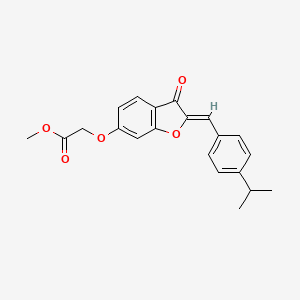

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774039.png)
![N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide](/img/structure/B2774043.png)
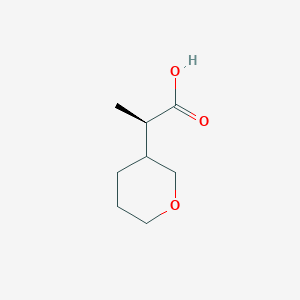
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)
![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2774053.png)
![N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2774054.png)